molecular formula C18H16F3NO4 B2532958 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide CAS No. 2034418-25-0

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2532958
CAS No.: 2034418-25-0
M. Wt: 367.324
InChI Key: ZTIVCQAJOQDWSL-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin ring linked via a 2-hydroxyethyl group to a benzamide moiety substituted with a trifluoromethyl (-CF₃) group at the 3-position.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c19-18(20,21)13-3-1-2-12(8-13)17(24)22-10-14(23)11-4-5-15-16(9-11)26-7-6-25-15/h1-5,8-9,14,23H,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIVCQAJOQDWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Catechol Derivatives

The benzodioxin ring is classically synthesized via cyclocondensation of catechol (1 ) with 1,2-dibromoethane or epichlorohydrin under basic conditions. For regioselective substitution at the 6-position, pre-functionalized catechols are employed. For example, 6-nitro catechol (2 ) undergoes cyclization to 6-nitro-2,3-dihydro-1,4-benzodioxin (3 ), followed by reduction to the amine (4 ).

Table 1 : Key intermediates in benzodioxin core synthesis

Intermediate Structure Synthesis Step Reference
2 6-Nitro catechol Nitration of catechol
3 6-Nitrobenzodioxin Cyclization with 1,2-dibromoethane
4 6-Aminobenzodioxin Catalytic hydrogenation of 3

Functionalization at the 6-Position

The 6-amino group in 4 serves as a handle for further derivatization. Diazotization and Sandmeyer reactions afford halogenated derivatives (e.g., 5 , X = Cl, Br), while alkylation introduces methyl or ethyl groups. For the target compound, bromination at C6 (5 , X = Br) enables subsequent cross-coupling reactions.

Introduction of the 2-Hydroxyethylamine Side Chain

Azide-Alkyne Cycloaddition and Reduction

A two-step sequence introduces the hydroxyethylamine moiety:

  • Alkyne installation : Sonogashira coupling of 5 with propargyl alcohol yields 6-(propagyloxy)-2,3-dihydro-1,4-benzodioxin (6 ).
  • Azide-alkyne cycloaddition : Reaction with sodium azide forms a triazole-linked intermediate (7 ), which is reduced (H₂, Pd/C) to the primary amine (8 ).

Epoxide Ring-Opening Strategy

Alternatively, glycidyl tosylate (9 ) reacts with 6-aminobenzodioxin (4 ) in a nucleophilic ring-opening to directly yield 2-hydroxyethylamine (10 ). This method avoids multi-step functionalization but requires careful regiocontrol.

Table 2 : Comparison of side-chain introduction methods

Method Yield (%) Advantages Limitations
Azide-alkyne route 65–70 High selectivity Multi-step synthesis
Epoxide ring-opening 50–55 Single-step Competing regioisomers

Amide Formation with 3-(Trifluoromethyl)benzoic Acid

Carboxylic Acid Activation

3-Trifluoromethylbenzoic acid (11 ) is activated as its acyl chloride (12 ) using thionyl chloride or oxalyl chloride. Alternatively, carbodiimide-mediated activation (EDCl/HOBt) enables direct coupling under mild conditions.

Coupling with 2-Hydroxyethylamine

The amine (8 or 10 ) reacts with 12 in dichloromethane or THF, yielding the target amide (13 ) after aqueous workup and chromatography.

Critical Parameters :

  • Temperature: 0–25°C to minimize racemization.
  • Base: Triethylamine or DMAP to scavenge HCl.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane gradient) isolates 13 with >95% purity. Reverse-phase HPLC (C18 column, acetonitrile/water) further refines the product for analytical standards.

Spectroscopic Validation

  • ¹H NMR : Resonances at δ 7.8–8.1 ppm (aromatic protons), δ 4.3–4.5 ppm (dioxane OCH₂), and δ 3.6–3.8 ppm (hydroxyethyl CH₂).
  • ¹⁹F NMR : Single peak near δ -60 ppm (CF₃ group).

Alternative Synthetic Routes and Optimization

Reductive Amination Approach

Condensation of 6-acetylbenzodioxin (14 ) with 2-aminoethanol (15 ) under hydrogenation conditions (NaBH₃CN) forms the hydroxyethylamine side chain in one pot. This route shortens synthesis but requires strict moisture control.

Enzymatic Amidification

Lipase-catalyzed coupling of 11 with 10 in organic solvents (e.g., tert-butanol) offers an eco-friendly alternative, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin and Benzamide Motifs

DF3 Ligand
  • Structure: N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide .
  • Key Differences : Incorporates an indole ring and a sulfanyl (-S-) linker.
  • Functional Impact: The sulfanyl group may increase metabolic susceptibility compared to the hydroxyethyl linker in the target compound.
N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide
  • Structure : Ethanediamide linker instead of benzamide .
  • Key Differences : The dual amide groups may enhance hydrogen bonding but reduce membrane permeability. The absence of the benzamide aromatic ring could diminish π-π stacking interactions with hydrophobic receptor pockets.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide
  • Structure : Sulfonamide (-SO₂NH-) linker and 4-fluorophenyl substitution .
  • The fluorine atom may alter electronic effects compared to -CF₃.

Pharmacological and Functional Comparisons

Compound Key Features Reported Activity Reference
Target Compound Benzodioxin, hydroxyethyl linker, 3-CF₃ benzamide Potential immunomodulatory or anti-inflammatory (inferred from structural analogues)
DF3 Ligand Indole, sulfanyl linker Unspecified receptor binding (PDB ligand)
NDD-713 (β₁-adrenoceptor antagonist) Cyclopropylmethoxy, dihydrobenzodioxin Selective β₁-adrenoceptor antagonism
D4476 (Treg inhibitor) Benzodioxin, imidazolylbenzamide Inhibition of Treg cell differentiation
Trazpiroben (INN: glucocorticoid agonist) Difluoropropanamido, indazol, oxolan-3-yl Glucocorticoid receptor agonism, anti-inflammatory

Structure-Activity Relationship (SAR) Insights

Benzodioxin Ring : Critical for metabolic stability and aromatic interactions. Derivatives lacking this ring (e.g., simple benzamides) show reduced half-lives .

Trifluoromethyl Group : Enhances lipophilicity (logP) by ~0.5–1.0 compared to methyl or chloro substituents, improving blood-brain barrier penetration .

Linker Flexibility : Hydroxyethyl groups (target compound) balance flexibility and hydrogen bonding, whereas rigid linkers (e.g., sulfonamide in ) may restrict conformational adaptability.

Substituent Position : 3-CF₃ on benzamide (target) vs. 4-fluoro in : Meta-substitution may optimize steric fit in hydrophobic binding pockets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound DF3 Ligand Trazpiroben
Molecular Weight ~408–555 g/mol* 555.57 g/mol 552.51 g/mol
logP (Predicted) ~3.5–4.2 4.1 3.8
Hydrogen Bond Donors 2 3 4
Topological Polar Surface Area ~80 Ų 95 Ų 110 Ų
Metabolic Stability High (benzodioxin) Moderate (sulfanyl) High (difluoro)

*Estimated based on structural analogues.

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps. Initially, 2,3-dihydro-1,4-benzodioxin-6-amine is reacted with various acylating agents to form benzamide derivatives. The process typically includes the use of bases and solvents to facilitate the reaction and achieve desired yields.

General Synthetic Route:

  • Starting Material: 2,3-dihydro-1,4-benzodioxin-6-amine.
  • Reagents: Acyl chlorides or anhydrides.
  • Conditions: Reflux in organic solvents (e.g., DMF or DMSO) with a base (e.g., triethylamine).
  • Purification: Crystallization or chromatography to isolate the final product.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that certain benzamide derivatives can effectively inhibit cancer cell proliferation in vitro.

CompoundCell Line TestedIC50 (µM)Activity
Compound AA5498.78 ± 3.62High
Compound BNCI-H3586.68 ± 15High
This compoundTBDTBDTBD

Note: Specific IC50 values for the target compound are yet to be established.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic disorders such as Type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD). In particular, it has been screened against:

  • α-glucosidase : An enzyme that plays a crucial role in carbohydrate metabolism.
  • Acetylcholinesterase : An enzyme involved in neurotransmission.

The findings suggest that modifications to the benzodioxin structure can enhance enzyme inhibition potency, potentially leading to therapeutic applications in managing T2DM and AD.

Case Studies

  • Anticancer Studies : A study conducted on various benzamide derivatives demonstrated their capacity to halt cell proliferation across multiple cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts.
  • Metabolic Studies : Another investigation focused on the role of similar compounds in modulating glucose uptake and insulin sensitivity in diabetic models. Preliminary results showed promising effects on lowering blood glucose levels through enzyme inhibition.

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